Magnesium, bromo(2-ethenylphenyl)-
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Overview
Description
Magnesium, bromo(2-ethenylphenyl)- is an organometallic compound with the molecular formula C8H7BrMg. It is a type of Grignard reagent, which are compounds containing a carbon-magnesium bond and are widely used in organic synthesis for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo(2-ethenylphenyl)- typically involves the reaction of 2-bromo-1-ethenylbenzene with magnesium metal in an anhydrous ether solvent. The reaction is highly exothermic and requires careful control of the reaction conditions to prevent runaway reactions . The general reaction can be represented as:
C8H7Br+Mg→C8H7MgBr
Common solvents used include diethyl ether and tetrahydrofuran (THF), and the reaction is often initiated by the addition of iodine or 1,2-dibromoethane to activate the magnesium .
Industrial Production Methods
Industrial production of Grignard reagents like Magnesium, bromo(2-ethenylphenyl)- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers and reflux condensers to manage the exothermic nature of the reaction. The reaction mixture is typically maintained under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(2-ethenylphenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Coupled Products: Formed from reactions with halides.
Scientific Research Applications
Magnesium, bromo(2-ethenylphenyl)- is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:
Organic Chemistry: Used in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Materials Science: Used in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Magnesium, bromo(2-ethenylphenyl)- involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, facilitating various reactions such as nucleophilic addition and substitution .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a similar structure but different reactivity.
Methylmagnesium Bromide: A simpler Grignard reagent used for different types of organic synthesis.
Uniqueness
Magnesium, bromo(2-ethenylphenyl)- is unique due to its specific structure, which allows it to participate in a variety of reactions that other Grignard reagents may not be suitable for. Its ability to form carbon-carbon bonds with high specificity makes it valuable in complex organic synthesis .
Properties
IUPAC Name |
magnesium;ethenylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h2-6H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENZILKNXSJXLV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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